Product packaging for Fmoc-N-methylaminobenzoic acid(Cat. No.:)

Fmoc-N-methylaminobenzoic acid

Cat. No.: B1367676
M. Wt: 373.4 g/mol
InChI Key: WYCXAHWYARJRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-methylaminobenzoic acid is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19NO4 B1367676 Fmoc-N-methylaminobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid

InChI

InChI=1S/C23H19NO4/c1-24(21-13-7-6-12-19(21)22(25)26)23(27)28-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20H,14H2,1H3,(H,25,26)

InChI Key

WYCXAHWYARJRQK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

sequence

X

Origin of Product

United States

Contextualization Within Protected Amino Acid Chemistry

In chemical peptide synthesis, it is essential to temporarily block the reactive amino group of an amino acid to prevent unwanted side reactions and polymerization during the step-by-step assembly of a peptide chain. altabioscience.com This is achieved through the use of "protecting groups." The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids. altabioscience.comnumberanalytics.com It forms a stable carbamate (B1207046) linkage that can be readily removed under mild basic conditions, typically with a weak amine base like piperidine (B6355638). altabioscience.comnumberanalytics.com

Fmoc-N-methylaminobenzoic acid is a derivative of an amino acid where the amino group has been N-methylated. N-methylation, the substitution of a hydrogen atom on the amide nitrogen with a methyl group, is a minimal modification that can significantly enhance the pharmacokinetic properties of peptides. nih.govscielo.org.mx This modification can increase a peptide's stability against enzymatic degradation, improve its solubility, and enhance its ability to cross cell membranes. scielo.org.mxresearchgate.netmerckmillipore.com Therefore, this compound serves as a building block that introduces both the protective Fmoc group and the beneficial properties of N-methylation into a growing peptide chain. nih.govnih.gov

PropertyDescription
Molecular Formula C23H19NO4 chemimpex.com
Molecular Weight 373.41 g/mol chemimpex.com
Appearance White powder chemimpex.com
Melting Point 132-142 °C chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Synonyms Fmoc-N-methyl-anthranilic acid, Fmoc-N-Me-2-Abz-OH chemimpex.com
Storage 0-8°C chemimpex.com
This table displays the physicochemical properties of Fmoc-N-methyl-2-aminobenzoic acid.

Historical Development and Significance in Contemporary Synthetic Methodologies

The development of the Fmoc protecting group by Carpino and Han in 1970 marked a significant milestone in peptide synthesis. altabioscience.comnumberanalytics.compeptide.com It offered a milder alternative to the previously dominant tert-butyloxycarbonyl (Boc) protecting group, which required harsh acidic conditions for removal. altabioscience.comnumberanalytics.com The Fmoc group's base lability allowed for "orthogonal" protection strategies, where different protecting groups could be selectively removed without affecting others, a crucial aspect for synthesizing complex molecules. altabioscience.compublish.csiro.au

The integration of Fmoc chemistry into solid-phase peptide synthesis (SPPS), a technique developed by R.B. Merrifield in the 1960s, revolutionized the field. peptide.compublish.csiro.au SPPS, where the peptide is built on an insoluble resin support, combined with the mild conditions of Fmoc chemistry, enabled the efficient and automated synthesis of long and complex peptides. altabioscience.compublish.csiro.au By the mid-1990s, Fmoc chemistry had become the dominant method in peptide synthesis laboratories. nih.gov

The significance of Fmoc-N-methylaminobenzoic acid lies in its ability to incorporate N-methylated residues into these advanced synthetic strategies. The demand for peptides with improved drug-like properties, such as enhanced stability and bioavailability, has driven the development of methods to synthesize N-methylated amino acids. nih.govresearchgate.netmdpi.com this compound is a key reagent in this endeavor, allowing for the precise placement of N-methylated units within a peptide sequence, thereby fine-tuning its biological activity and therapeutic potential. nih.govnih.govchemimpex.com

Overview of Key Research Domains

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers a classical and versatile platform for the preparation of this compound derivatives. This method allows for straightforward purification and characterization of intermediates at each step.

Optimized Protocols for Fmoc-3-amino-4-(methylamino)benzoic Acid (Fmoc-MeDbz) Synthesis

An established protocol for the synthesis of Fmoc-3-amino-4-(methylamino)benzoic acid (Fmoc-MeDbz) involves a multi-step solution-phase procedure. nih.gov The synthesis starts from 4-chloro-3-nitrobenzoic acid and proceeds through methylation, nitration, reduction, and finally Fmoc protection. A key improvement in this process is the methylation of the para-amino group, which significantly reduces the potential for undesired side reactions during peptide synthesis. nih.gov

The synthesis of 3-nitro-4-(methylamino)benzoic acid, a key intermediate, has been achieved with a near-quantitative yield of 99%. nih.gov Subsequent reduction of the nitro group to an amine is carried out using palladium on carbon (Pd/C) as a catalyst, yielding 3-amino-4-(methylamino)benzoic acid. nih.gov The final step involves the protection of the 3-amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to afford the target compound, Fmoc-MeDbz, with a reported yield of 78%. nih.gov

Table 1: Synthesis Yields for Fmoc-MeDbz

Step Product Yield
1 3-nitro-4-(methylamino)benzoic acid 99%
2 3-amino-4-(methylamino)benzoic acid 92%

Preparation of Precursors for this compound Analogs

Another approach describes the synthesis of Nα-methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino acids, which are valuable precursors for Fmoc-compatible N-methylamino acids. acs.org This method utilizes dimethyl sulfate (B86663) for methylation and lithium iodide for ester cleavage to minimize racemization. acs.org The synthesis of aza-amino acid precursors, such as the one for aza-arginine, has been accomplished through the alkylation of hydrazine (B178648) derivatives, providing a more efficient route than reductive alkylation. kirj.ee

Solid-Phase Synthesis Protocols for N-Methylated Amino Acid Derivatives (Fmoc-N-Me-AA-OH)

Solid-phase peptide synthesis (SPPS) provides an efficient and automated alternative for preparing N-methylated amino acid derivatives. This methodology relies on the use of a solid support, which simplifies the purification process.

Utilization of 2-Chlorotrityl Chloride (2-CTC) Resin for Carboxylic Acid Protection

The 2-chlorotrityl chloride (2-CTC) resin is widely used as a temporary protecting group for the carboxylic acid function in the solid-phase synthesis of Fmoc-N-Me-AA-OH. acs.orgmdpi.comresearchgate.net This resin allows for the attachment of the initial amino acid and can be cleaved under mild acidic conditions, which keeps the side-chain protecting groups intact. mdpi.comacs.org The use of 2-CTC resin is a key feature of a convenient and simple solid-phase synthesis method for N-Fmoc-N-methyl-α-amino acids. acs.orgnih.gov The methodology involves anchoring the N-protected amino acid to the resin, followed by on-resin modifications. acs.orgmdpi.com

Targeted N-Alkylation Strategies for Methylamino Group Introduction

A common and effective method for introducing the methylamino group on the solid phase is the Biron-Kessler method, which is an adaptation of the Fukuyama amine synthesis. mdpi.comnih.gov This strategy involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the amide proton acidic and thus susceptible to methylation. mdpi.com The alkylation is then carried out using a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgmdpi.com Following methylation, the o-NBS group is removed, and the free N-methyl amine can be reprotected with an Fmoc group. mdpi.com This method has been shown to be efficient for various amino acids, including those with functionalized side chains. acs.org

Table 2: Comparison of Methylating Agents in the Biron-Kessler Method

Methylating Agent Base Application Reference
Dimethyl sulfate DBU N-methylation of o-NBS protected amino acids on-resin acs.orgmdpi.com
Methyl iodide DBU N-methylation of o-NBS protected amino acids on-resin mdpi.com

Development of One-Step Coupling Methods for Diaminobenzoic Acid Derivatives

To streamline the synthesis of peptides containing diaminobenzoic acid derivatives, one-step coupling methods have been developed. nih.govresearchgate.netnih.govresearchgate.netacs.org A notable example is the direct coupling of a free diaminobenzoic acid with an Fmoc-amino acid to prepare 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. nih.govresearchgate.netnih.govresearchgate.netacs.org This approach has been shown to produce pure products in yields ranging from 40% to 94% without the need for chromatographic purification for most amino acids. nih.govnih.govresearchgate.netacs.org The reaction conditions have been optimized, with 1.2 equivalents of HATU and 1.3 equivalents of diaminobenzoic acid providing the best results. acs.org This method simplifies the preparation of preloaded diaminobenzoate resins for SPPS. nih.govresearchgate.netnih.govresearchgate.netacs.org

Table 3: Yields of One-Step Coupling for Various Fmoc-Amino Acid-Dbz-OH

Fmoc-Amino Acid Yield Reference
Fmoc-Ala-Dbz-OH 75% acs.org
Fmoc-Val-Dbz-OH 78% acs.org
Fmoc-Phe-Dbz-OH 15% (initial), improved with optimized conditions acs.org
Fmoc-Ile-Dbz-OH 91% researchgate.net
Fmoc-Glu-Dbz-OH 93% researchgate.net

Advanced Synthetic Strategy Optimization

The optimization of synthetic protocols for this compound and its derivatives is crucial for achieving high yields and purity, which are critical for their subsequent applications, particularly in peptide synthesis. This section delves into a comparative analysis of various reagents and solvents and explores strategies to mitigate the formation of impurities during the Fmoc protection step.

Comparative Analysis of Reagents and Solvents for Enhanced Yield and Purity

The selection of reagents and solvents plays a pivotal role in the outcome of the synthesis of this compound. The efficiency of the Fmoc protection reaction and the ease of purification are highly dependent on these choices.

A common method for the introduction of the Fmoc group involves the reaction of the amine with reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). mdpi.com The choice of solvent and base is critical in this step. For instance, the synthesis of N-Fmoc-p-aminobenzoic acid has been achieved by reacting p-aminobenzoic acid with Fmoc-Cl in dry N-methylpyrrolidone (NMP), yielding a high purity product. chemicalbook.com In another example, Fmoc-OSu is reacted with 4-aminobenzoic acid in a mixture of dioxane and aqueous 10% sodium carbonate, with the pH maintained between 8.0 and 9.0. mdpi.com

The purification of the crude product is often accomplished through column chromatography on silica (B1680970) gel using solvent systems like ethyl acetate (B1210297) and hexane. scispace.com For larger-scale syntheses, an extraction method can be employed where the crude product is dissolved in an aqueous sodium carbonate solution, washed with diethyl ether to remove non-acidic impurities, and then acidified to precipitate the product, which is subsequently extracted with a solvent like dichloromethane (B109758) (DCM). scispace.com This method can yield Fmoc-protected N-methyl amino acids with a purity greater than 95%. scispace.com

The choice of solvent also impacts the solubility of the starting materials and the final product, as well as the reaction rate. Solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dichloromethane (DCM), and diethyl ether are commonly used in the synthesis and purification of Fmoc-protected amino acids. ajpamc.com The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) is also being explored to develop more environmentally benign synthetic processes. researchgate.net

The following table provides a comparative overview of different solvent systems and reagents used in the synthesis of Fmoc-aminobenzoic acid derivatives, which can be extrapolated for the synthesis of this compound.

ReagentStarting MaterialSolvent SystemBaseReported Yield/PurityReference
Fmoc-Clp-Aminobenzoic acidDry NMP-94% Yield chemicalbook.com
Fmoc-OSu4-Aminobenzoic acidDioxane / 10% Na2CO3 (aq)Na2CO3Not specified mdpi.com
Fmoc-ClAmineDioxane / NaHCO3 (aq)NaHCO3Not specified wikipedia.org
Fmoc-OSuAmino acidTriethylamine (B128534)TriethylamineVery good yields organic-chemistry.org

Strategies for Minimizing Side Reactions and Impurity Formation during Fmoc Protection

One of the main side reactions is the formation of di- and tri-peptide impurities during the Fmoc protection of amino acids. This can be minimized by using stable Fmoc-benzotriazoles which react cleanly with amino acids in the presence of triethylamine to afford the desired product in high yield. organic-chemistry.org

Another significant issue is incomplete Fmoc deprotection in subsequent steps of peptide synthesis, which can lead to deletion sequences. iris-biotech.de While this is a concern for the use of the product rather than its synthesis, the purity of the initial Fmoc-protected amino acid is crucial to prevent such issues. The presence of impurities in the starting Fmoc-amino acid can significantly impact the purity of the final peptide. ajpamc.com

During the Fmoc protection step itself, over-alkylation or reaction at other functional groups are potential side reactions, although less common for simple aminobenzoic acids. The reaction conditions, such as temperature and reaction time, must be carefully controlled. The use of a slight excess of the Fmoc-reagent is common to ensure complete reaction of the starting amine, but a large excess should be avoided as it can complicate purification.

Strategies to minimize impurity formation include:

Use of high-purity starting materials: The purity of N-methylaminobenzoic acid is critical to avoid carrying impurities through the synthesis.

Controlled addition of reagents: Slow, dropwise addition of the Fmoc-reagent can help to control the reaction and minimize side product formation. chemicalbook.com

pH control: Maintaining the optimal pH during the reaction, particularly when using aqueous base systems, is crucial to prevent side reactions. mdpi.com

Appropriate work-up and purification: A well-designed work-up procedure, such as the extraction method described previously, can effectively remove unreacted reagents and major impurities. scispace.com Column chromatography is often necessary to achieve the highest purity. scispace.com

Use of alternative protecting group strategies: In some cases, a two-step protection method involving an intermediate, such as an oxazolidinone, can lead to a cleaner reaction and higher purity product. This method has been shown to be highly efficient for the synthesis of Fmoc-N-methyl-α-amino acids. nih.gov

The following table summarizes potential side reactions and strategies for their mitigation.

Side Reaction/ImpurityPotential CauseMitigation StrategyReference
Di- and tri-peptide formationReaction of activated Fmoc-reagent with already formed productUse of stable Fmoc-benzotriazole reagents. organic-chemistry.org
Unreacted starting materialIncomplete reactionUse of a slight excess of Fmoc-reagent, optimization of reaction time and temperature. ajpamc.com
By-products from excess reagentUse of a large excess of Fmoc-reagentCareful control of stoichiometry, effective purification (extraction, chromatography). scispace.com
Formation of aspartimides (in Asp-containing peptides)Sequence-dependent side reaction during deprotectionUse of bulky ester protecting groups for Aspartate. iris-biotech.de

Foundational Role in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound as a linker in SPPS has addressed critical issues related to peptide stability, solubility, and synthetic efficiency. The "safety-catch" nature of linkers derived from this compound means they remain stable throughout the peptide chain elongation process and can be activated for cleavage under specific conditions. researchgate.netnih.govfrontiersin.org

The structure of this compound, particularly the N-methyl group, is instrumental in preventing unwanted side reactions during peptide synthesis. iris-biotech.deiris-biotech.de This feature is crucial for the selective acylation at the desired position, avoiding the formation of branched or diacylated byproducts, which can be a significant issue with first-generation Dbz linkers, especially in glycine-rich sequences. acs.orgresearchgate.net This enhanced selectivity allows for the precise construction of complex peptide sequences with a high degree of purity.

N-methylation of amino acids within a peptide sequence is a known strategy to improve the bioavailability and in vivo half-life of peptides. mdpi.com The use of Fmoc-N-methyl-amino acid-OH building blocks, which can be synthesized using methods like the Biron-Kessler method, allows for their direct incorporation into the peptide chain during SPPS. mdpi.com This modification can enhance peptide stability, cell permeability, and interaction with hydrophobic targets. mdpi.com

The inherent properties of the peptide sequence itself, such as amino acid composition and length, significantly impact stability and solubility during synthesis. sigmaaldrich.com Difficult sequences, prone to aggregation, can lead to poor yields and purification challenges. nih.gov The incorporation of solubilizing tags, such as a C-terminal sequence of arginine residues, has been shown to decrease aggregation and improve the purity of the crude peptide. nih.gov

Furthermore, the "safety-catch" approach enables the use of both Fmoc and Boc protecting group strategies simultaneously, offering greater flexibility in synthesizing complex peptides. nih.govmdpi.com The ability to cleave the final peptide from the resin under specific conditions, while leaving side-chain protecting groups intact if necessary, provides access to fully protected peptide fragments for further modifications. nih.gov

Native Chemical Ligation (NCL) and Peptide α-Thioester Precursors

NCL is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide fragments. frontiersin.orgcsic.es A key requirement for NCL is the availability of a peptide fragment with a C-terminal thioester. The instability of the thioester linkage to the basic conditions used for Fmoc group removal has been a major challenge for Fmoc-based SPPS. frontiersin.orgcsic.esnih.gov

The MeDbz linker, derived from this compound, provides an elegant solution to the thioester instability problem by serving as a thioester surrogate. iris-biotech.deiris-biotech.denih.gov After the peptide chain is assembled on the MeDbz-functionalized resin, the linker is activated on-resin to form an N-acyl-N'-methyl-benzimidazolinone (MeNbz) moiety. iris-biotech.deiris-biotech.de This activation is typically achieved by reaction with a chloroformate, followed by a base-catalyzed cyclization. iris-biotech.denih.gov

The resulting MeNbz-peptide is stable to the final TFA cleavage from the resin but is highly susceptible to thiolysis. nih.govnih.gov Upon treatment with an aryl thiol, the MeNbz group is efficiently converted into a peptide-arylthioester, which can then be directly used in NCL reactions. iris-biotech.deacs.org Kinetic analyses have shown that MeNbz peptides rapidly convert to the active arylthioesters, facilitating efficient ligation. acs.orgresearchgate.net This strategy has been successfully applied to the synthesis of various peptides and proteins, including cysteine-rich proteins like cyclotides. researchgate.netacs.orgresearchgate.netmdpi.com

Table 1: Overview of Linker Activation and Thioester Formation

StepReagents and ConditionsIntermediate/ProductReference
Linker Activation 1. p-nitrophenyl chloroformate, DIEA 2. Base-catalyzed cyclizationResin-bound Peptide-MeNbz iris-biotech.denih.gov
Cleavage from Resin Trifluoroacetic acid (TFA)Unprotected Peptide-MeNbz iris-biotech.denih.gov
Thioester Formation Aryl thiol (e.g., thiophenol)Peptide-Arylthioester iris-biotech.deacs.org
Native Chemical Ligation N-terminal Cysteine PeptideLigated Peptide/Protein frontiersin.orgcsic.es

The MeDbz/MeNbz linker system represents a significant strategy for generating unprotected C-terminal thioester peptides. The activated MeNbz linker is stable to the final resin cleavage and purification steps, allowing for the isolation and storage of the unprotected peptide-MeNbz surrogate. nih.gov This enables solution-phase modifications and ligations, providing greater flexibility in the synthetic design.

Furthermore, the MeDbz linker has been exploited for the divergent synthesis of C-terminally modified peptides. nih.gov By cleaving the resin-bound peptide with various nucleophiles other than thiols, a library of C-terminally modified peptides (e.g., amides, esters) can be generated from a single resin-bound precursor. nih.gov For instance, treatment with ammonia (B1221849) or amines yields peptide amides, while alkoxides can produce peptide esters. nih.gov Importantly, these modifications can often be performed with minimal epimerization, particularly when using a non-nucleophilic base like Hünig's base. nih.gov

Table 2: Examples of C-Terminal Modifications using MeDbz/MeNbz Linker

Target PeptideCleavage ReagentIsolated YieldReference
Native Conopressin (amide)Ammonia29% nih.gov
Propargyl ConopressinPropargylamine7% nih.gov
Conopressin Methyl EsterMeOH/KOtBu11% nih.gov
GLP-1(7-36)-NHBuButylamine (in solution)22% nih.gov

This compound has proven to be a versatile and powerful chemical tool in modern peptide and protein synthesis. Its application as a linker in SPPS, particularly through the MeDbz/MeNbz system, has overcome significant hurdles related to synthetic efficiency, product purity, and the generation of key intermediates for native chemical ligation. The continued development of strategies based on this compound will undoubtedly lead to further innovations in the chemical biology and biomedical fields.

Intramolecular Cyclization Mechanisms in NCL Approaches

Native Chemical Ligation (NCL) is a cornerstone of protein chemistry, enabling the joining of two unprotected peptide fragments. The reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. researchgate.net this compound is pivotal in generating these necessary peptide thioester precursors through an N-acylurea strategy. iris-biotech.decsic.es

The process begins with the peptide being assembled on a solid support functionalized with the Fmoc-MeDbz linker. After the full peptide sequence is synthesized, the linker is activated. Treatment with p-nitrophenyl chloroformate converts the linker's terminal amino groups into a reactive N-acyl-N'-methyl-benzimidazolinone (MeNbz) intermediate. nih.gov This MeNbz moiety is an activated N-acylurea, which is a good leaving group. nih.gov

For intramolecular cyclization, the peptide must contain an N-terminal cysteine. Once the peptide-MeNbz is cleaved from the resin, it is placed in a ligation buffer. The thiol group of the N-terminal cysteine attacks the activated MeNbz carbonyl at the C-terminus. researchgate.net This initial, reversible transthioesterification step forms a thioester intermediate. researchgate.net This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, where the amide nitrogen of the cysteine attacks the thioester carbonyl, forming a stable, native amide bond and cyclizing the peptide from head to tail. researchgate.net This entire sequence allows for the efficient one-pot cyclization and folding of complex peptides. researchgate.netresearchgate.net

Synthesis of Architecturally Complex Peptides and Proteins

The unique reactivity of the MeDbz linker, derived from this compound, makes it a versatile tool for synthesizing peptides with complex architectures that are challenging to produce using conventional methods.

Preparation of Homodetic Cyclic Peptides via Cyclative Cleavage Techniques

Homodetic cyclic peptides, which contain only amide bonds in their backbone, are of great interest in drug discovery due to their enhanced stability and specific binding properties. researchgate.netnih.gov The Fmoc-MeDbz linker facilitates a "cyclative cleavage" strategy for their synthesis. researchgate.net In this approach, the peptide is assembled on the MeDbz-functionalized resin. After synthesis and activation to the MeNbz form, an internal nucleophile from the peptide chain attacks the activated C-terminus, simultaneously cleaving the peptide from the resin and forming the cyclic product. researchgate.net

This method is particularly effective for "head-to-side chain" cyclization. researchgate.net The nucleophile is typically the amine group from the side chain of a basic amino acid, such as lysine. The higher basicity of a side-chain amine compared to the N-terminal α-amino group makes this cyclization pathway more favorable. researchgate.net Research has demonstrated the utility of this strategy for preparing cyclic peptides of various sizes, including those with 23- to 32-membered rings. nih.govresearchgate.net

Peptide TypeCyclization StrategyNucleophile SourceReference
Homodetic Cyclic PeptideHead-to-Side Chain Cyclative CleavageSide-chain amine (e.g., Lysine) researchgate.net
Homodetic Cyclic PeptideHead-to-Tail CyclizationN-terminal Cysteine (via NCL) researchgate.net

Synthesis of Head-to-Side Chain Cyclodepsipeptides

Cyclodepsipeptides are cyclic peptides containing at least one ester bond in the backbone, a feature common in many biologically active natural products. nih.gov The synthesis of "head-to-side-chain" cyclodepsipeptides, where the C-terminus forms an ester with an amino acid side chain, can be achieved using the Fmoc-MeDbz linker. nih.govfrontiersin.org

The strategy is analogous to the cyclative cleavage for homodetic peptides, but the attacking nucleophile is a hydroxyl or thiol group from an amino acid side chain. While attempts to use the hydroxyl group of serine for this cyclization have been unsuccessful, the phenolic hydroxyl of tyrosine and the thiol of cysteine have been used effectively. nih.govfrontiersin.org

In a typical synthesis, a peptide with a C-terminal MeNbz group and an N-terminal tyrosine is prepared. nih.gov After deprotecting the tyrosine side chain, a base like N,N-diisopropylethylamine (DIEA) is used to promote the intramolecular attack of the phenolate (B1203915) ion on the C-terminal MeNbz, forming the ester linkage and releasing the cyclodepsipeptide from the resin. nih.govfrontiersin.org This method has been successfully applied to create Tyr-cyclodepsipeptides and cyclo thiodepsipeptides (from cysteine). nih.govresearchgate.net

Incorporation into Enzyme-Resistant Pseudopeptide Analogues

N-methylation of the peptide backbone is a well-established strategy to increase a peptide's resistance to degradation by proteases. enamine.net The N-methyl group on the amide nitrogen hinders the binding of proteases, which typically recognize and cleave standard peptide bonds. This compound itself is a building block for a specific type of modification at the C-terminus, but the broader concept of using N-methylated amino acids, which are often prepared using Fmoc protection, is key to creating enzyme-resistant analogues. enamine.netnih.gov

For example, analogues of the peptide dynorphin (B1627789) A have been synthesized incorporating a reduced peptide bond (psi[CH2-NH]), which is an isostere of the natural amide bond. nih.gov These pseudopeptides were synthesized using an Fmoc-based solid-phase strategy and showed increased stability. nih.gov While not directly using this compound, this research highlights the importance of backbone modifications, including N-methylation, in designing enzyme-resistant peptides, a field where N-methylated building blocks are crucial. enamine.netnih.gov

Advanced Methods for Generating N-Methylated Peptides

The synthesis of N-methylated peptides requires specialized building blocks and methods. Fmoc-N-methyl-α-amino acids are key reagents for their incorporation into peptide sequences during SPPS. nih.gov Convenient synthetic routes have been developed for these building blocks that preserve the chiral integrity of the amino acid precursors. nih.gov

The Fmoc-MeDbz linker itself is an advanced tool that facilitates the synthesis of complex peptides, which can include N-methylated residues within their sequence. nih.gov The robustness of the MeDbz linker chemistry is compatible with the coupling conditions required for sterically hindered N-methylated amino acids. researchgate.net The introduction of the methyl group on the diaminobenzoic acid linker was a significant advancement that improved the regioselectivity during acylation, preventing unwanted reactions and making the synthesis of complex peptides, including those containing N-methylation, more efficient. nih.gov

Total Synthesis of Cysteine-Rich Proteins and Cyclotides

Cysteine-rich proteins and cyclotides represent highly complex synthetic targets. Cyclotides are small proteins (typically 28-37 amino acids) with a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds known as a cyclic cystine knot (CCK). uq.edu.au This structure confers exceptional stability against thermal and enzymatic degradation. uq.edu.au

The Fmoc-MeDbz linker has proven to be a robust and effective tool for the total synthesis of cyclotides like Kalata B1 and MCoTI-II. researchgate.net The synthesis leverages the NCL-based macrocyclization strategy described earlier. A linear peptide precursor is synthesized on the MeDbz-resin, activated to the MeNbz form, and then cleaved. researchgate.netuq.edu.au This precursor, containing an N-terminal cysteine and the C-terminal MeNbz activating group, is then subjected to a one-pot cyclization and oxidative folding step in a ligation buffer. researchgate.netresearchgate.net This process simultaneously forms the cyclic backbone and encourages the correct formation of the intricate disulfide knot, demonstrating the power of the MeDbz linker in conquering formidable synthetic challenges. researchgate.netuq.edu.au

Modular Synthesis of Specific Protein Fragments (e.g., Tau fragments)

The chemical synthesis of large proteins, such as the microtubule-associated protein Tau, presents significant challenges. A powerful strategy to overcome these difficulties is the modular synthesis approach, which involves the assembly of smaller, synthetically accessible peptide fragments. The use of this compound derivatives has been instrumental in the solid-phase peptide synthesis (SPPS) of key Tau protein fragments, facilitating the total and semisynthesis of various Tau isoforms. acs.orgnih.govchemrxiv.orgnih.gov

Research has demonstrated the successful application of a derivative, 3-(Fmoc-amino)-4-(methylamino)benzoic acid (Fmoc-MeDbz), as a linker on a solid support for the preparation of C-terminal modified peptides. acs.orgnih.gov This linker is crucial for generating peptide thioester surrogates, which are essential for subsequent native chemical ligation (NCL) reactions to assemble the full-length protein. acs.orgnih.gov

In the total chemical synthesis of the longest Tau isoform, 2N4R, comprised of 441 amino acids, the protein was strategically divided into eleven fragments, all prepared via SPPS. chemrxiv.orgnih.gov For instance, the Tau(1–40) fragment was synthesized on a Fmoc-MeDbz-Rink Amide Chem-Matrix resin to create a C-terminal MeNBz group, a precursor to the thioester needed for ligation. nih.gov Similarly, the Tau(77–118) fragment was also assembled on the same Fmoc-MeDbz-functionalized resin. nih.gov

In a semisynthetic strategy for the 2N4R Tau isoform, four synthetic fragments corresponding to residues 246-441 were produced. acs.org The synthesis of the Tau fragment (A246C–K290)-NHNH2 was accomplished using a Rink amide resin functionalized with Fmoc-MeDbz to yield a peptide hydrazide. acs.org This approach also utilized the same MeDbz linker for the synthesis of other fragments, including Tau Thz-(292–321)-SR and Tau Thz-(323–389)-SR. acs.org

Furthermore, the chemical synthesis of the K18 domain of Tau, a critical region for microtubule binding, employed a three-fragment NCL approach. nih.gov The C-terminal thioesterification of two of these fragments was achieved using the Fmoc-MeDbz linker as a precursor. nih.gov This method allows for the site-specific introduction of post-translational modifications, which is vital for studying the pathology of Tau in diseases like Alzheimer's. acs.orgchemrxiv.org

The following tables summarize the key Tau fragments synthesized utilizing this compound derivatives as reported in the literature.

Table 1: Synthesis of Tau Fragments using Fmoc-MeDbz Linker

Fragment Sequence/Residues Synthesis Resin C-terminal Derivative Ligation Strategy Component Reference
Tau(1–40) Fmoc-MeDbz-Rink Amide Chem-Matrix MeNBz (N-acyl-N'-methylurea) Thioester Surrogate nih.gov
Tau(77–118) Fmoc-MeDbz-Rink Amide Chem-Matrix Activated MeDbz linker Thioester Surrogate nih.gov
Tau(A246C–K290) Rink amide resin with Fmoc-MeDbz Peptide Hydrazide (-NHNH2) NCL acs.org
Tau Thz-(292–321) Resin with MeDbz linker Thioester (-SR) NCL acs.org
Tau Thz-(323–389) Resin with MeDbz linker Thioester (-SR) NCL acs.org
Fragment 1 (K18 Synthesis) Not specified C-terminal Thioester NCL nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-(Fmoc-amino)-4-(methylamino)benzoic acid (Fmoc-MeDbz)

Expanded Research Applications Beyond Core Peptide Synthesis

Contributions to Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, the strategic incorporation of N-methylated moieties, facilitated by reagents like Fmoc-N-methylaminobenzoic acid, is a key strategy for optimizing the therapeutic potential of peptide-based drug candidates.

This compound serves as a crucial building block in the solid-phase synthesis of complex and structurally diverse peptides. chemimpex.com Its pre-packaged Fmoc protecting group is compatible with standard synthesis protocols, allowing for its precise incorporation into a growing peptide chain. nbinno.comnih.gov This enables the creation of peptidomimetics and novel peptide architectures with tailored properties. nbinno.com The unique structure of this compound is particularly valuable in the development of peptide-based therapeutics, where it can be used to construct specific sequences designed to interact with biological targets. chemimpex.com It is also a component used in the synthesis of cyclotides, which are peptides with a unique cyclic structure, via chemical ligation techniques. cymitquimica.com

One of the most significant contributions of incorporating N-methylated amino acids is the enhancement of a peptide's pharmacological profile. peptide.com Peptides, in their natural form, are often limited as drug candidates due to poor metabolic stability and a short in-vivo half-life, primarily because they are easily broken down by proteolytic enzymes. peptide.comnih.gov

The introduction of a methyl group to the amide nitrogen of the peptide backbone, a modification known as N-methylation, provides steric hindrance that significantly increases resistance to enzymatic degradation. peptide.comnih.gov This modification can drastically improve a peptide's metabolic stability and half-life. nih.govnih.gov Furthermore, N-methylation can enhance a peptide's bioavailability by improving its intestinal permeability and ability to cross cellular membranes. peptide.comnih.govnih.gov This strategy is inspired by naturally occurring, highly stable N-methylated peptides like cyclosporine. nih.govenamine.net While N-methylation generally boosts stability, it can sometimes alter the peptide's conformation in a way that reduces its biological activity, necessitating careful structure-activity relationship (SAR) studies. nih.gov

Table 1: Effects of N-Methylation on Peptide Drug Properties
PropertyEffect of N-MethylationMechanismReference
Metabolic StabilityIncreasedSteric hindrance at the amide bond reduces susceptibility to proteolytic enzymes. peptide.comnih.gov
In Vivo Half-LifeIncreasedReduced rate of enzymatic degradation leads to longer circulation time. nih.govnih.gov
Oral BioavailabilityPotentially IncreasedEnhanced intestinal permeability and stability against digestive enzymes. peptide.comnih.govresearchgate.net
Cell PermeabilityImprovedIncreased lipophilicity and reduced hydrogen bonding capacity can facilitate membrane crossing. nih.gov
Conformational RigidityIncreasedRestricts the flexibility of the peptide backbone, which can lock in a bioactive conformation. peptide.comnih.gov

The use of this compound allows researchers to create novel peptide structures that can be used to probe and interact with specific biological pathways. chemimpex.com By systematically modifying peptides through N-methylation, scientists can fine-tune their properties, such as receptor selectivity and binding affinity. peptide.comnih.gov This approach facilitates the exploration of new therapeutic targets and the development of highly specific drug candidates for a variety of diseases. chemimpex.com The ability to influence the biological activity of peptides through such structural modifications makes this compound a critical tool in the discovery of new treatments. chemimpex.com

Innovative Bioconjugation Strategies

Bioconjugation involves the linking of different molecules to create novel constructs, and this compound derivatives can play a role in these advanced chemical strategies.

Compounds like 3-(Fmoc-amino)-4-(methylamino)benzoic acid can be utilized in bioconjugation techniques. chemimpex.com These building blocks can act as linkers to covalently attach peptides to other biomolecules, such as antibodies, proteins, or diagnostic imaging agents. This linkage creates targeted therapies that can deliver a potent peptide payload directly to diseased cells, or diagnostic tools that can identify specific biomarkers in the body, thereby enhancing the specificity and efficacy of the treatment or diagnosis. chemimpex.com

Investigative Tools in Neuroscience Research

The properties conferred by N-methylation are also valuable for developing tools to study the complex environment of the central nervous system.

Peptide-based molecules incorporating N-methylated amino acids are being explored for applications in neuroscience. chemimpex.comnbinno.com The structural characteristics of these modified peptides make them suitable for studying neurotransmitter pathways and understanding the mechanisms of neurological disorders. chemimpex.com A significant challenge in neuroscience is delivering therapeutic agents across the blood-brain barrier (BBB). Certain N-methylated amino acids can enhance the ability of peptides to cross the BBB, opening up possibilities for developing new treatments for central nervous system diseases. peptide.com

Applications in the Study of Neurotransmitter Pathways

The central nervous system relies on a complex network of neurotransmitters to relay signals between neurons. The precise regulation of these signaling pathways is crucial for cognitive function, and disruptions can lead to severe neurological disorders. Research into these pathways often requires sophisticated molecular tools to modulate and study the interactions of proteins involved in neurotransmission.

This compound serves as a key building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These synthetic analogues are particularly useful in neuroscience for their ability to interact with specific biological targets, such as receptors and enzymes, within neurotransmitter pathways. The N-methylation of the amide bond in structures derived from this compound offers several advantages:

Enhanced Stability: N-methylation confers resistance to enzymatic degradation by proteases, which are abundant in biological systems. This increased stability allows for a longer duration of action, a critical feature for therapeutic agents targeting the central nervous system.

Improved Membrane Permeability: The N-methyl group can enhance the lipophilicity of the resulting peptidomimetic, facilitating its ability to cross the blood-brain barrier, a significant hurdle in the development of drugs for neurological conditions.

Conformational Control: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone. This constraint can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its target protein.

One significant application of building blocks like this compound is in the creation of α-helix mimetics. researchgate.net The α-helix is a common secondary structure motif in proteins and is often involved in protein-protein interactions (PPIs). researchgate.net By assembling oligomers of N-alkylated aminobenzoic acids, researchers can create scaffolds that present side chains in a spatial arrangement that mimics that of an α-helix. researchgate.net These α-helix mimetics can then be used to disrupt specific PPIs that are implicated in the pathology of neurological diseases. For instance, disrupting the interaction between proteins involved in the aggregation of amyloid-beta or tau, which are hallmarks of Alzheimer's disease, is a promising therapeutic strategy.

While direct studies detailing the use of this compound in specific neurotransmitter pathway investigations are emerging, its role as a precursor to these powerful molecular probes is well-established within the medicinal chemistry community. chemimpex.com

Advancements in Material Science

The principles of molecular self-assembly are being increasingly harnessed to create novel materials with unique properties and functions. In this context, Fmoc-protected amino acids, including this compound, have emerged as versatile building blocks for the bottom-up fabrication of nanomaterials.

Development of Novel Polymer and Nanomaterial Constructs

The Fmoc group, with its planar and aromatic nature, has a strong tendency to engage in π-π stacking interactions. nih.gov This, combined with the potential for hydrogen bonding and hydrophobic interactions involving the amino acid portion, drives the self-assembly of these molecules into ordered nanostructures in aqueous environments. nih.govbeilstein-journals.org

Fmoc-amino acids can self-assemble into a variety of morphologies, including:

Nanofibers: These are elongated structures with high aspect ratios that can entangle to form hydrogels.

Nanotubes: Hollow cylindrical structures with potential applications in encapsulation and delivery.

Vesicles: Spherical structures that can encapsulate aqueous solutions.

The resulting materials, particularly hydrogels, have shown significant promise in biomedical applications. These hydrogels are biocompatible and can be designed to be responsive to environmental stimuli such as pH or temperature. researchgate.net Potential applications for materials derived from the self-assembly of this compound and similar compounds include:

Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents and release them in a controlled manner. beilstein-journals.org

Tissue Engineering: The fibrous network of the hydrogel can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.

Biocatalysis: Enzymes can be entrapped within the hydrogel, enhancing their stability and reusability. nih.gov

The incorporation of the N-methylaminobenzoic acid moiety can introduce specific functionalities into the resulting nanomaterial. The methyl group can influence the packing of the molecules during self-assembly, thereby affecting the mechanical properties of the hydrogel. Furthermore, the benzoic acid group provides a site for further chemical modification, allowing for the attachment of other molecules to tailor the properties of the material for specific applications. For example, targeting ligands could be attached to the surface of self-assembled nanoparticles to direct them to specific cell types.

Properties of Self-Assembled Nanomaterials from Fmoc-Amino Acids
NanostructureKey Driving InteractionsPotential Applications
Nanofibers/Hydrogelsπ-π stacking (Fmoc), Hydrogen bondingDrug delivery, Tissue engineering, Biocatalysis
Nanotubesπ-π stacking, Hydrophobic interactionsEncapsulation, Controlled release
VesiclesHydrophobic interactionsEncapsulation of hydrophilic molecules

Precursors for Radiochemical Labeling and Molecular Imaging (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. nih.gov This technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). nih.gov Amino acid-based PET tracers are of particular interest for oncology imaging, as many tumors exhibit upregulated amino acid transport to fuel their rapid proliferation. nih.govnih.govnih.gov

This compound represents a potential, though not yet widely explored, precursor for the synthesis of novel PET tracers. The general strategy for developing an amino acid-based PET tracer involves modifying the structure of a natural or synthetic amino acid to incorporate a positron-emitting isotope without significantly altering its biological activity and transport mechanism.

The structure of N-methylaminobenzoic acid offers several features that could be advantageous in the design of a PET tracer:

Aromatic Ring: The benzene (B151609) ring provides a site for the introduction of ¹⁸F via nucleophilic aromatic substitution, a common method for radiolabeling.

N-Methyl Group: As discussed previously, N-methylation can enhance metabolic stability and influence transport across biological membranes. This could lead to a tracer with favorable pharmacokinetics, such as high tumor uptake and low background signal. nih.gov

Carboxylic Acid: The carboxylic acid group is a key feature for recognition by amino acid transporters.

The synthesis of an ¹⁸F-labeled tracer from an this compound precursor would involve several steps. First, a suitable leaving group for the ¹⁸F-fluorination reaction would need to be installed on the aromatic ring. Following the radiolabeling step, the Fmoc protecting group would be removed to yield the final radiotracer.

Potential Steps for Synthesizing an ¹⁸F-Labeled Tracer from this compound
StepDescriptionKey Consideration
1. Precursor SynthesisIntroduction of a leaving group (e.g., nitro, trimethylammonium) onto the aromatic ring of this compound.The position of the leaving group will determine the final position of the ¹⁸F label.
2. RadiolabelingNucleophilic substitution of the leaving group with [¹⁸F]fluoride.Optimization of reaction conditions (temperature, solvent, catalyst) to achieve high radiochemical yield.
3. DeprotectionRemoval of the Fmoc protecting group under basic conditions.Ensuring that the deprotection conditions do not affect the integrity of the radiolabeled molecule.
4. PurificationPurification of the final radiotracer using techniques such as HPLC.Achieving high radiochemical purity is essential for in vivo imaging.

Advanced Mechanistic Investigations and Synthetic Challenges

Elucidation of Reaction Mechanisms in Chemical Transformations

The utility of Fmoc-N-methylaminobenzoic acid as a linker, particularly for the synthesis of cyclic peptides and peptide thioesters, is rooted in a sequence of well-defined chemical transformations. The elucidation of these mechanisms is critical for optimizing reaction conditions and minimizing side products.

This compound is a key component of the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker strategy, which enables on-resin, cleavage-inducing cyclization. springernature.comnih.gov The process begins after the full peptide sequence has been assembled on the resin-bound MeDbz linker. The core of the mechanism involves the activation of the N-methylaniline moiety.

The peptide-MeDbz-resin is treated with an activating agent, typically 4-nitrophenyl chloroformate, followed by a base like N,N-diisopropylethylamine (DIEA). This converts the N-methylaniline into a highly reactive cyclic N-acyl-N'-methylurea (also referred to as a MeNbz or N-acyl-N-methylbenzimidazolinone) intermediate on the solid support. iris-biotech.deresearchgate.net This activated species is the linchpin for cyclization.

Following activation, the N-terminal Fmoc group of the peptide chain is removed, and the liberated N-terminal amine (or a side-chain nucleophile, such as the thiol of cysteine) attacks the activated MeNbz moiety. researchgate.net This intramolecular nucleophilic attack results in the formation of a cyclic peptide and concomitant cleavage from the resin. springernature.comnih.gov This methodology has proven effective for synthesizing cyclic homodetic peptides and thiodepsipeptides. nih.gov

The MeDbz linker strategy is primarily employed to generate C-terminal peptide thioesters, which are essential precursors for native chemical ligation (NCL). iris-biotech.de The mechanism circumvents the instability of thioester bonds to the basic conditions of Fmoc-SPPS.

Acylation: The initial acylation occurs when the first Fmoc-protected amino acid is coupled to the 3-amino group of the resin-bound N-methylaminobenzoic acid. This proceeds via standard peptide coupling protocols. Subsequent peptide elongation continues normally. The N-methyl group at the 4-position serves to deactivate this secondary amine, preventing undesired acylation at this site during chain assembly. iris-biotech.deacs.org

Thiolysis: After peptide synthesis is complete, the linker is activated to the N-acyl-N-methylacylurea (MeNbz) intermediate as described above. The peptide-MeNbz conjugate is then cleaved from the resin using trifluoroacetic acid (TFA). nih.gov This cleaved, activated peptide is stable and can be purified. nih.govnih.gov The crucial thiolysis step occurs when this peptide-MeNbz is dissolved in a neutral aqueous buffer containing a thiol, such as mercaptophenylacetic acid (MPAA) or benzyl (B1604629) mercaptan. The thiol attacks the activated urea, leading to a transthioesterification reaction that efficiently yields the desired peptide thioester. nih.govnih.govmdpi.com This process can be performed as a separate step or in situ during a native chemical ligation reaction. nih.gov

A primary challenge that prompted the development of the N-methylated linker was the issue of side reactions, particularly diacylation.

Diacylation: The precursor linker, 3,4-diaminobenzoic acid (Dbz), possesses two free amines. While the 3-amino group is the intended site of acylation, the 4-amino group can also be acylated, especially during the coupling of sterically unhindered amino acids like glycine (B1666218) or under aggressive coupling conditions (e.g., high excess of reagents and base). nih.govnih.govresearchgate.net This "over-acylation" or "diacylation" leads to branched peptide side products, reducing the yield of the desired linear peptide. nih.govresearchgate.net The introduction of the N-methyl group in this compound (Fmoc-MeDbz-OH) was a strategic modification to address this problem. The methyl group provides steric hindrance and electronic deactivation of the 4-position amine, significantly suppressing the diacylation side reaction and enabling a more robust peptide chain assembly. iris-biotech.deacs.orgsemanticscholar.orgresearchgate.net

LinkerKey Structural FeatureSusceptibility to DiacylationMitigation Strategy
Dbz (3,4-diaminobenzoic acid)Two primary amines (positions 3 and 4)High, especially with Gly-rich sequences and excess base. nih.govresearchgate.netUse of protected versions (e.g., Alloc protection) or careful control of coupling conditions. nih.govsemanticscholar.org
MeDbz (3-amino-4-(methylamino)benzoic acid)One primary amine (position 3) and one secondary N-methylamine (position 4)Significantly suppressed. acs.orgThe N-methyl group inherently mitigates diacylation through steric and electronic effects. iris-biotech.desemanticscholar.org

Aspartimide Formation: This is a general and pernicious side reaction in Fmoc-SPPS, not specific to the MeDbz linker, but relevant to any peptide sequence containing aspartic acid. nih.goviris-biotech.de It is caused by the repeated exposure of Asp residues to the basic conditions (piperidine) used for Fmoc deprotection. sigmaaldrich.com The backbone amide nitrogen attacks the side-chain ester of an adjacent aspartic acid, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.deresearchgate.net This intermediate can then be opened by nucleophiles to yield a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, often accompanied by racemization. iris-biotech.deresearchgate.net When synthesizing peptides on the MeDbz linker, sequences containing Asp-Gly or Asp-Ser motifs are particularly susceptible. peptide.com Mitigation strategies are general to Fmoc-SPPS and include using sterically hindered side-chain protecting groups for Asp or adding acidic additives like HOBt to the deprotection solution. peptide.com

Stereochemical Control and Epimerization Studies in Peptide Coupling

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Epimerization, the inversion of stereochemistry at the α-carbon, can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. nih.gov

Studies involving N-methylated amino acids have shown that the coupling step can be slow, and under basic conditions, this can increase the risk of epimerization of the activated amino acid. nih.gov However, the N-acylurea (MeNbz) approach for generating peptide thioesters is noted for its ability to avoid significant epimerization at the C-terminal residue. nih.gov The activation to MeNbz and subsequent nucleophilic cleavage with thiols or amines proceed under conditions that generally preserve the stereochemistry of the C-terminal amino acid. acs.orgnih.gov This is a significant advantage over other methods for C-terminal modification that can be prone to racemization.

Overcoming Synthetic Difficulties in Peptide Elongation on Resin

The primary synthetic difficulty specific to the use of aminobenzoic acid-based linkers during peptide elongation is the aforementioned risk of diacylation on the linker itself. The development of the MeDbz linker, derived from this compound, was a direct and successful strategy to overcome this hurdle. acs.org The robustness of the MeDbz linker has been demonstrated even under forcing conditions, such as microwave-assisted synthesis at elevated temperatures, where it yields the desired mono-acylated product without significant side reactions. acs.org

Other difficulties, such as peptide aggregation during the synthesis of long or hydrophobic sequences, are general challenges in SPPS and not specific to this linker. unibo.it Standard strategies, such as the use of specialized resins or isourea coupling reagents, can be employed when using the MeDbz linker to assemble such difficult sequences. nih.govresearchgate.net

Strategies for Addressing Thioester Bond Lability under Fmoc Deprotection Conditions

The central challenge that the this compound linker strategy is designed to solve is the inherent lability of the thioester bond. In standard Fmoc-SPPS, the peptide chain is elongated using repeated cycles of treatment with a secondary amine base (typically 20% piperidine (B6355638) in DMF) to remove the N-terminal Fmoc protecting group. nih.gov Thioester bonds are susceptible to nucleophilic attack by piperidine, which would lead to cleavage of the thioester and formation of a piperidide adduct, terminating the synthesis prematurely. nih.govnih.gov

The MeDbz linker functions as a "safety-catch" linker, providing a stable amide linkage throughout the entire Fmoc-SPPS process. nih.govnih.govsemanticscholar.org The thioester functionality is "masked" as a stable o-amino(methyl)anilide. Only after the full peptide chain has been assembled and all exposures to piperidine are complete is the linker chemically activated to the N-acyl-N-methylacylurea (MeNbz). mdpi.com This activated intermediate is a stable thioester precursor that is only converted to the final thioester upon treatment with a thiol under mild, neutral pH conditions, completely avoiding the harsh basicity of the Fmoc deprotection steps. nih.govwebsiteonline.cn This strategy effectively protects the nascent C-terminal functionality, making the synthesis of peptide thioesters compatible with the otherwise highly efficient and popular Fmoc-SPPS methodology.

Impact of Building Block Purity on Overall Synthesis Efficiency and Product Quality

During the synthesis of this compound, several types of impurities can be introduced. These are broadly categorized as process-related impurities, which arise from the synthetic route used to prepare the building block, and degradation products that can form during storage. The most common impurities include the free amino acid (N-methylaminobenzoic acid), dipeptide adducts (this compound coupled to another N-methylaminobenzoic acid molecule), and residual reagents or solvents from the manufacturing process, such as acetic acid. nih.govcreative-peptides.com

The mechanistic impact of these impurities on peptide synthesis is significant. For instance, the presence of the free N-methylaminobenzoic acid can lead to the "insertion" of an additional residue into the growing peptide chain. creative-peptides.com This occurs because the unprotected amino group of the impurity can react with the activated this compound in the coupling step, resulting in a peptide that is one residue longer than intended. Conversely, impurities such as residual acetic acid can act as capping agents. merckmillipore.com Acetic acid, being a small and highly reactive molecule, can compete with the incoming Fmoc-amino acid to acylate the free N-terminus of the peptide chain. This results in the termination of peptide elongation, leading to the formation of "truncated" sequences.

The cumulative effect of these side reactions becomes more pronounced with each coupling cycle, especially in the synthesis of longer peptides. What may begin as a minor impurity in the building block can lead to a substantial decrease in the purity of the final crude peptide, making the subsequent purification by methods such as preparative high-performance liquid chromatography (HPLC) more challenging and less efficient.

Detailed Research Findings

Research into the impact of Fmoc-amino acid purity on peptide synthesis has consistently demonstrated a direct correlation between the quality of the starting materials and the quality of the final product. ajpamc.comaltabioscience.com Studies have shown that using Fmoc-amino acids with a purity of less than 99% can lead to a significant increase in the level of deletion and insertion sequences in the crude peptide product.

The presence of specific impurities can also introduce characteristic side products. For instance, the formation of β-alanine derivatives, which can arise from the rearrangement of the Fmoc-protecting group during the synthesis of the building block, can lead to the incorporation of this unnatural amino acid into the peptide sequence.

The following interactive data tables illustrate the theoretical impact of building block purity on the efficiency of peptide synthesis and the quality of the final product.

Purity of this compound (%)Assumed Stepwise Coupling Efficiency (%)Overall Yield for a 10-mer Peptide (%)Overall Yield for a 20-mer Peptide (%)
99.999.999.098.0
99.599.595.190.5
99.099.090.481.8
98.098.081.766.8
95.095.059.935.8

Table 2: Common Impurities in this compound and Their Impact on Synthesis

ImpurityCommon SourceImpact on Peptide SynthesisResulting Side Product
N-methylaminobenzoic acidIncomplete Fmoc protectionInsertion of an extra residuePeptide with an additional N-methylaminobenzoic acid unit
This compound dipeptideSide reaction during FmocylationInsertion of a dipeptide unitPeptide with two consecutive N-methylaminobenzoic acid residues
Acetic AcidResidual solvent (from ethyl acetate)Chain termination (capping)Truncated peptide sequence
β-Alanine derivativesRearrangement of Fmoc-OSu reagentIncorporation of an unnatural amino acidPeptide containing a β-alanine residue

This table outlines the common impurities that can be present in this compound, their origins, and their specific detrimental effects on the process of peptide synthesis.

Spectroscopic and Theoretical Research Pertaining to Fmoc N Methylaminobenzoic Acid Systems

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation and conformational analysis of Fmoc-N-methylaminobenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the electronic environment of individual atoms, and the spatial arrangement of substituents.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the fluorenyl group, the benzoic acid moiety, and the N-methyl group are observed. The protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (around 7.2-7.9 ppm), characteristic of its aromatic nature. The protons on the benzoic acid ring also resonate in the aromatic region, with their chemical shifts and coupling patterns being dependent on the substitution pattern. The N-methyl protons give rise to a singlet, typically in the range of 3.0-3.5 ppm. The chemical shift of the carboxylic acid proton is highly variable and often appears as a broad singlet far downfield.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum will show distinct resonances for the carbonyl carbon of the carboxylic acid (typically around 165-175 ppm), the carbons of the fluorenyl group (in the 120-145 ppm range), and the carbons of the benzoic acid ring. The N-methyl carbon will appear as a sharp signal in the aliphatic region (around 30-40 ppm). The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the benzoic acid ring.

Conformational analysis of this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can reveal through-space interactions between protons, providing information about the preferred orientation of the bulky Fmoc group relative to the N-methylaminobenzoic acid moiety. Such studies are crucial for understanding how the molecule might interact with other molecules or pack in a solid state.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Functional Group Chemical Shift (ppm) Range Multiplicity
Fmoc Aromatic Protons 7.20 - 7.90 Multiplet
Benzoic Acid Aromatic Protons 7.00 - 8.20 Multiplet
Fmoc CH & CH₂ 4.20 - 4.50 Multiplet
N-Methyl Protons 3.00 - 3.50 Singlet
Carboxylic Acid Proton 10.0 - 13.0 Broad Singlet

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

Functional Group Chemical Shift (ppm) Range
Carboxylic Acid Carbonyl 165 - 175
Fmoc Carbonyl 155 - 158
Fmoc Aromatic Carbons 120 - 145
Benzoic Acid Aromatic Carbons 110 - 150
Fmoc CH & CH₂ 45 - 70
N-Methyl Carbon 30 - 40

Mass Spectrometry (LC-MS, ESI-MS) for Product Verification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the verification of the molecular weight and assessment of the purity of synthesized this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. nih.gov

ESI-MS is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition, thus confirming its identity with a high degree of confidence. nih.gov

LC-MS combines the separation power of high-performance liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing reaction mixtures and final products to assess purity. The chromatogram provides information on the number of components in a sample, while the mass spectrum of each eluting peak allows for their identification. This is crucial for identifying any unreacted starting materials, by-products, or degradation products. acs.org

High-Performance Liquid Chromatography (HPLC) in Method Development and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the method development, purity profiling, and quality control of this compound. nih.govmerckmillipore.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Fmoc-protected amino acids and related compounds. nih.gov

In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid. nih.govnih.gov The retention of this compound is primarily governed by the hydrophobic interactions between the fluorenyl group and the stationary phase.

Method development in HPLC involves optimizing parameters such as the column type, mobile phase composition, gradient elution profile, flow rate, and detection wavelength to achieve good resolution between the main compound and any impurities. Purity profiling by HPLC involves integrating the peak area of the main compound and all detected impurities to calculate the percentage purity. merckmillipore.com It is essential that the analytical method is validated to ensure it is accurate, precise, and robust.

Chiral HPLC can also be employed to determine the enantiomeric purity of this compound if it is a chiral molecule or if chiral impurities are expected. phenomenex.comsigmaaldrich.com This is particularly important in pharmaceutical applications where the stereochemistry of a molecule can have a significant impact on its biological activity.

Table 3: Typical RP-HPLC Parameters for the Analysis of this compound

Parameter Typical Value/Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Linear gradient from 30% to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 265 nm
Injection Volume 10 µL

Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for the identification of functional groups present in this compound and for monitoring the progress of its synthesis. irdg.org The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Key characteristic absorption bands for this compound include:

O-H stretch of the carboxylic acid, which appears as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band typically found around 1700-1725 cm⁻¹.

C=O stretch of the Fmoc carbamate (B1207046), which is usually observed around 1690-1710 cm⁻¹.

C-N stretch of the amine, which can be found in the 1200-1350 cm⁻¹ region.

Aromatic C-H stretches above 3000 cm⁻¹.

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

FT-IR can be used to monitor the progress of the reaction to synthesize this compound. For example, during the protection of N-methylaminobenzoic acid with Fmoc-Cl, the appearance of the characteristic Fmoc carbamate C=O stretch can be monitored to confirm the formation of the product. In solid-phase synthesis, in-situ FT-IR can provide real-time information about the reaction on the resin. magritek.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progression Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet powerful technique for monitoring reactions involving the Fmoc group, due to its strong chromophoric nature. tec5usa.com The fluorenyl group of the Fmoc protecting group has a characteristic strong absorbance in the UV region, with maxima typically around 265 nm and 301 nm. nih.gov

A key application of UV-Vis spectroscopy in the context of this compound is in monitoring the deprotection of the Fmoc group. vapourtec.com The removal of the Fmoc group is typically achieved using a base such as piperidine (B6355638). The cleaved Fmoc group reacts with piperidine to form a dibenzofulvene-piperidine adduct, which has a strong UV absorbance at around 301 nm. nih.gov

By measuring the absorbance of the reaction mixture at this wavelength, the progress of the deprotection reaction can be quantitatively monitored. nih.gov This is a standard procedure in automated solid-phase peptide synthesis to ensure complete deprotection before the next coupling step. tec5usa.comresearchgate.net The concentration of the cleaved Fmoc adduct can be calculated using the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar extinction coefficient. rsc.org

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry studies provide valuable insights into the electronic structure, conformation, and reactivity of this compound that can complement experimental findings. Methods such as Density Functional Theory (DFT) are widely used to investigate the properties of molecules of this class. und.edumdpi.com

DFT calculations can be used to predict the optimized geometry of this compound in the gas phase or in different solvent environments. ias.ac.in These calculations can reveal the most stable conformation of the molecule, including the dihedral angles that define the orientation of the Fmoc group relative to the rest of the molecule. This information is crucial for understanding intermolecular interactions, such as those that govern self-assembly or crystal packing. nih.gov

Furthermore, theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies. nih.gov Comparing these calculated values with experimental data can aid in the assignment of complex spectra and provide a deeper understanding of the molecule's structure.

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich or electron-poor. ias.ac.in This can provide insights into the molecule's reactivity and its potential for non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov These interactions are often critical in the self-assembly of Fmoc-protected amino acids into nanostructures. nih.gov

Molecular Modeling and Simulation of Reaction Dynamics

Molecular modeling and simulations provide critical insights into the dynamic behavior of this compound and related systems in various environments. While specific molecular dynamics (MD) simulations focusing exclusively on this compound are not extensively documented in the literature, valuable inferences can be drawn from studies on analogous Fmoc-protected amino acids and peptides. These simulations illuminate the role of the Fmoc group in driving molecular self-assembly and influencing conformational dynamics.

MD simulations have been instrumental in understanding the self-assembly of Fmoc-dipeptides, such as Fmoc-FF (Fmoc-diphenylalanine). These studies reveal that the initial stages of aggregation are rapid, leading to the formation of ordered nanostructures. The primary driving force for this self-assembly is the π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups. researchgate.net These non-covalent interactions encourage the Fmoc moieties to form a hydrophobic core, which is then stabilized by other interactions, including hydrogen bonding between the peptide backbones. researchgate.net In the context of this compound, it is conceivable that similar π-π stacking interactions of the Fmoc group would play a significant role in its aggregation behavior in solution.

System Studied Simulation Method Key Findings Reference
Fmoc-FF dipeptide Molecular Dynamics Rapid self-assembly into cylindrical nanostructures driven by π-π stacking of Fmoc groups. researchgate.net
Fmoc-peptides Molecular Dynamics Fmoc groups form a solvent-protected core in self-assembled fibrils. researchgate.net
Fmoc-WWRR-NH2 Molecular Dynamics Assembly into nanofibrils is balanced by aromatic stacking, amphiphilicity, and electrostatic repulsion. researchgate.net

Quantum Chemical Approaches to Investigate Reaction Mechanisms and Energetics

Quantum chemical calculations offer a powerful tool for elucidating the reaction mechanisms and energetics related to this compound. While direct quantum chemical studies on this specific molecule are limited, research on related N-methylated amino acids and the mechanisms of N-methylation provide a solid foundation for understanding its chemical behavior. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing insights into electronic structure and energy changes during chemical reactions. rsc.org

One area of interest is the effect of N-methylation on the electronic properties of the amino acid. DFT studies on N-methylated amino acid derivatives have shown that N-methylation leads to an increase in the highest occupied molecular orbital (HOMO) energy and a decrease in the HOMO-LUMO gap. rsc.org This suggests that N-methylated compounds are more susceptible to oxidation compared to their non-methylated counterparts. For this compound, this would imply that the N-methylamino group influences the molecule's redox properties.

Quantum chemical methods have also been used to investigate the energetics of the cis/trans isomerization of the amide bond in N-methylated peptides. These studies have found that N-methylation lowers the activation energy for this isomerization. rsc.org Although this compound does not have a peptide bond, the principles governing rotational barriers around the C-N bond are relevant.

Furthermore, the mechanism of N-methylation of amines has been a subject of theoretical investigation. Studies on ruthenium-catalyzed N-methylation of amines using methanol have proposed a mechanism involving the dehydrogenation of methanol to formaldehyde, followed by condensation with the amine to form an imine, which is then hydrogenated. organic-chemistry.org Labeling experiments coupled with theoretical calculations support a rate-determining step involving the C-H bond cleavage of methanol. organic-chemistry.org While the synthesis of this compound may follow a different pathway, these studies provide a framework for understanding the fundamental steps involved in N-methylation reactions.

The deprotection of the Fmoc group is another reaction amenable to quantum chemical study. The mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring by a base, followed by β-elimination. luxembourg-bio.com Quantum chemical calculations can be used to determine the acidity of this proton and the activation energy for the elimination step, providing a quantitative understanding of the lability of the Fmoc group under basic conditions.

Parameter Effect of N-methylation Computational Method Reference
HOMO Energy Increase DFT rsc.org
HOMO-LUMO Gap Decrease DFT rsc.org
Amide Cis/Trans Activation Energy Decrease DFT rsc.org

Computational Analysis of Conformational Preferences and Intermolecular Interactions

The conformational landscape and intermolecular interactions of this compound are crucial for understanding its physical properties and how it interacts with other molecules. Computational methods, particularly quantum chemistry, are well-suited to explore these aspects.

Intermolecular interactions play a key role in the solid-state structure and solution-phase behavior of this compound. The benzoic acid moiety is capable of forming strong hydrogen bonds. Theoretical studies on substituted benzoic acid dimers have shown that they form cyclic structures stabilized by two O-H···O hydrogen bonds. researchgate.netscispace.com The strength of these hydrogen bonds is influenced by the electronic nature of the substituents on the phenyl ring. researchgate.netscispace.com For this compound, the N-methylamino and the Fmoc-amino groups would act as substituents influencing the hydrogen bonding of the carboxylic acid.

In addition to hydrogen bonding, π-π stacking interactions involving the fluorenyl group of the Fmoc moiety and the phenyl ring of the benzoic acid are expected to be significant. These interactions are a major driving force for the self-assembly of Fmoc-containing molecules, as discussed in the context of molecular dynamics simulations. researchgate.net Quantum chemical calculations can quantify the strength of these stacking interactions and determine the preferred geometries for such arrangements (e.g., parallel-displaced or T-shaped).

Natural Bond Orbital (NBO) analysis is a computational technique that can provide further insight into the nature of intermolecular interactions. NBO analysis on hydrogen-bonded dimers of benzoic acid derivatives has been used to characterize the charge transfer between the donor and acceptor molecules, providing a quantitative measure of the hydrogen bond strength. researchgate.net A similar analysis for this compound could elucidate the electronic details of its hydrogen bonding and other non-covalent interactions.

Interaction Type Participating Moieties Theoretical Approach Key Insights
Hydrogen Bonding Carboxylic acid groups DFT, MP2, HF Formation of stable cyclic dimers; substituent effects on bond strength. researchgate.netscispace.com
π-π Stacking Fluorenyl and phenyl rings Molecular Dynamics Major driving force for self-assembly. researchgate.net
Charge Transfer Hydrogen bond donor and acceptor NBO Analysis Quantifies the strength of hydrogen bonds. researchgate.net

Q & A

Q. What are the key steps for synthesizing Fmoc-N-methylaminobenzoic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves coupling N-methylaminobenzoic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in THF/water). After reaction completion, the product is precipitated and purified via recrystallization or column chromatography.
  • Purity Validation :
  • HPLC : Use a reverse-phase C18 column with UV detection at 265 nm (λmax for Fmoc). A single peak with >98% area indicates high purity .
  • NMR : Confirm the absence of residual solvents or unreacted starting materials. Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the methyl group (δ 2.8–3.2 ppm) .
  • Data Table :
ParameterCondition/ResultReference
Reaction SolventTHF/Water (1:1)
Purification MethodSilica gel chromatography
Purity Threshold≥98% (HPLC)

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent Fmoc deprotection and hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Handling : Use gloves, lab coats, and safety goggles. Avoid skin contact, as Fmoc derivatives may cause irritation. Work in a fume hood to minimize inhalation risks .
  • Waste Disposal : Collect organic waste separately and treat with oxidizing agents (e.g., hydrogen peroxide) before disposal to neutralize reactive groups .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Activation Reagents : Use HOBt/DIC or PyBOP for efficient coupling, especially with sterically hindered residues like N-methylated amino acids .
  • Solvent System : DCM/DMF (1:1) enhances solubility and reduces aggregation.
  • Monitoring : Perform Kaiser tests or FT-IR to detect free amines, indicating incomplete coupling. Repeat coupling cycles if necessary .
  • Data Table :
ParameterOptimal ConditionReference
Coupling ReagentHOBt/DIC
SolventDCM/DMF (1:1)
Reaction Time2–4 hours

Q. What analytical strategies resolve contradictions in chiral purity assessments of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) to separate enantiomers. Retention time differences >1.5 min confirm resolution .
  • Circular Dichroism (CD) : Compare CD spectra with enantiopure standards; distinct Cotton effects at 220–250 nm indicate optical activity .
  • Contradiction Resolution : If HPLC and CD disagree, validate via X-ray crystallography or synthesize diastereomeric salts (e.g., with L-tartaric acid) for absolute configuration determination .

Q. How can this compound be applied in designing supramolecular biomaterials?

  • Methodological Answer :
  • Self-Assembly : The Fmoc group promotes π-π stacking, while the N-methyl group reduces hydrogen bonding, enabling tunable hydrogel formation.
  • Protocol : Dissolve in DMSO (10 mM), then dilute with PBS (pH 7.4) to trigger self-assembly. Characterize via TEM (nanofiber morphology) and rheology (storage modulus >100 Pa) .
  • Functionalization : Introduce bioactive motifs (e.g., RGD peptides) during SPPS to enhance cell adhesion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.